Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
Description
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a structurally complex carbamate derivative characterized by three distinct functional groups: a 4-acetamidophenylsulfonyl moiety, a 4-((phenoxycarbonyl)oxy)phenyl unit, and a central carbamate linkage.
Properties
IUPAC Name |
[4-[(4-acetamidophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S/c1-20(31)29-21-12-18-26(19-13-21)39(34,35)30(27(32)36-23-8-4-2-5-9-23)22-14-16-25(17-15-22)38-28(33)37-24-10-6-3-7-11-24/h2-19H,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIOLKXTMIWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known by its chemical formula C14H14N2O3S, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name reflects its intricate arrangement of phenyl rings and sulfonamide functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.38 g/mol |
| CAS Registry Number | 565-20-8 |
| IUPAC InChIKey | WDOCBIHNYYQINH-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular pathways. Notably, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent.
- Anti-inflammatory Activity : The sulfonamide group in the compound is known to inhibit certain enzymes involved in the inflammatory process, such as cyclooxygenases (COX). This inhibition can lead to a reduction in prostaglandin synthesis, thereby alleviating inflammation.
- Anticancer Potential : Studies have suggested that the compound may induce apoptosis in cancer cells through the activation of apoptotic pathways. This effect is likely mediated by the interaction with specific receptors or signaling molecules within the cancerous cells.
Case Studies and Research Findings
A number of studies have evaluated the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds similar to this compound showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
- Anticancer Activity : Another research article highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The study reported an IC50 value indicating effective concentration levels required to achieve significant cytotoxicity against breast cancer cells .
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target’s acetamido group introduces hydrogen-bonding capacity absent in chloro- or dichlorophenyl analogs.
Physicochemical Properties
Lipophilicity, a critical determinant of bioavailability, was analyzed for related carbamates using HPLC-derived capacity factors (k) or calculated log k values:
| Compound Series | Substituent | Avg. log k (Experimental) | Relative Polarity |
|---|---|---|---|
| 4-Chlorophenyl (4a–i) | Single Cl | 2.8–3.5 | Moderate |
| Dichlorophenyl (5a–i) | Two Cl groups | 3.6–4.2 | Low |
| Target Compound | Acetamido, sulfonyl, phenoxy | Not reported | Predicted higher polarity (due to amide/sulfonyl) |
Analysis :
- Chlorinated carbamates exhibit higher lipophilicity (log k > 3.0), aligning with Cl’s hydrophobic nature.
Characterization :
- All compounds in were validated via NMR, IR, and HPLC, while the target’s characterization would require similar techniques for confirming sulfonyl and carbamate linkages.
Q & A
Q. Advanced
- Hydrolysis Kinetics : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
- Serum Stability Assays : Exposure to human serum to evaluate esterase-mediated carbamate cleavage .
- Accelerated Stability Testing : Thermal stress (40–60°C) to predict shelf-life .
How can computational modeling predict enzymatic interactions?
Q. Advanced
- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to targets (e.g., COX-2, carbonic anhydrase) .
- MD Simulations : Analyze dynamic interactions (e.g., sulfonyl group’s role in active-site stabilization) over 100-ns trajectories .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with inhibitory potency .
What purification techniques ensure high-purity product isolation?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 70:30 → 50:50) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
- HPLC-Prep : Reverse-phase C18 columns for >99% purity in milligram-scale batches .
How do structural analogs compare in terms of bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
